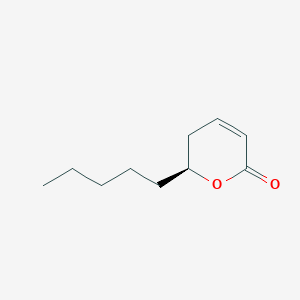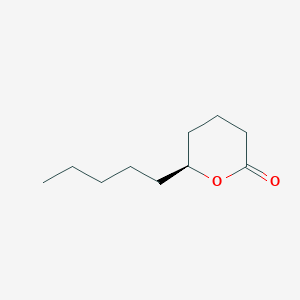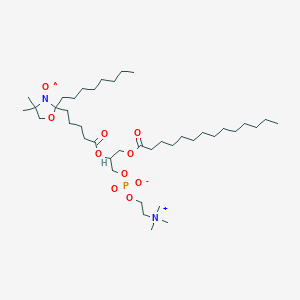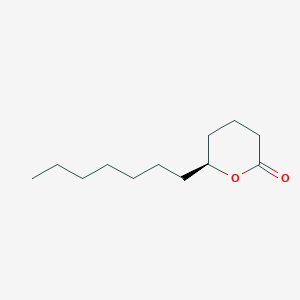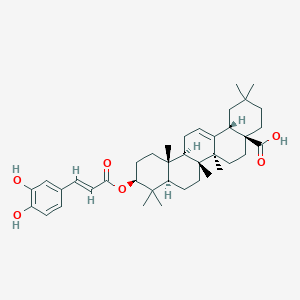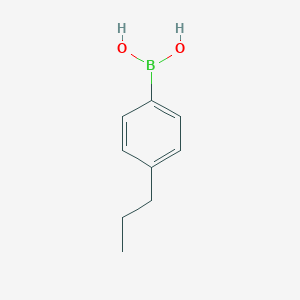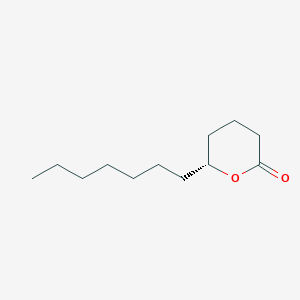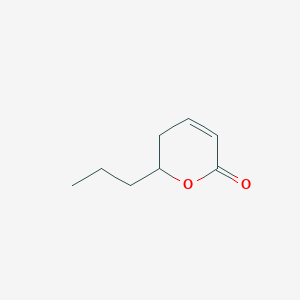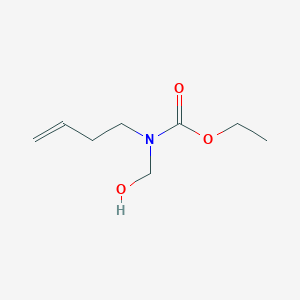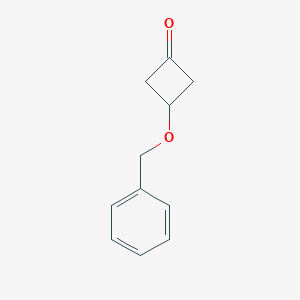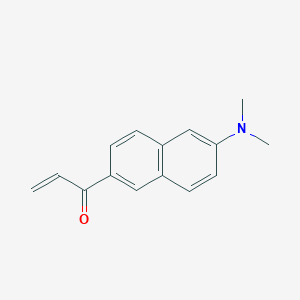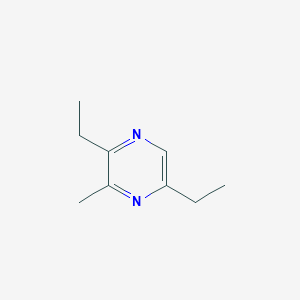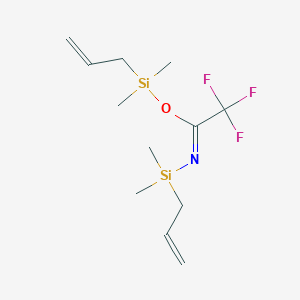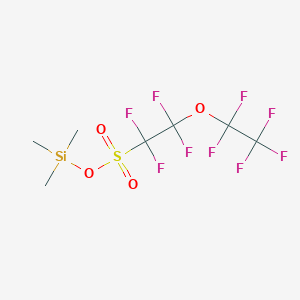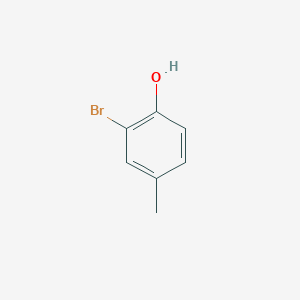
2-Bromo-4-methylphenol
Vue d'ensemble
Description
2-Bromo-4-methylphenol is a brominated phenolic compound that is of interest in various chemical research areas. While the provided papers do not directly discuss 2-Bromo-4-methylphenol, they do provide insights into the behavior of bromophenols and related compounds under different conditions, which can be extrapolated to understand the properties and reactions of 2-Bromo-4-methylphenol.
Synthesis Analysis
The synthesis of brominated phenolic compounds can involve palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to complex products . Schiff base compounds, which are structurally related to bromophenols, can be synthesized through condensation reactions, as demonstrated by the formation of various substituted phenols . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methylphenol.
Molecular Structure Analysis
The molecular structure of bromophenols and their derivatives has been extensively studied using techniques such as X-ray single-crystal diffraction . These studies reveal that these compounds often crystallize in the monoclinic system and exhibit intramolecular hydrogen bonding, which stabilizes their molecular conformation . The molecular geometry from X-ray crystallography can be compared with density functional theory (DFT) calculations to confirm the experimental findings .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including decomposition in alkaline conditions, as seen with 2-bromophenol in NaOH solution . This reaction leads to debromination and the formation of both aliphatic and aromatic compounds . The reactivity of bromophenols can also be influenced by the presence of substituents on the phenol ring, which can affect the outcome of reactions such as condensation to form Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect their melting points and solubility . Theoretical studies, including DFT and time-dependent DFT (TD-DFT) calculations, can provide insights into properties such as electronic spectra, molecular electrostatic potential, and nonlinear optical properties . These properties are crucial for understanding the behavior of bromophenols in different environments and for potential applications in materials science.
Applications De Recherche Scientifique
Application 1: Generation of ortho-Brominated para-Substituted Phenols
- Summary of the Application : 2-Bromo-4-methylphenol is used in the generation of ortho-brominated para-substituted phenols. These brominated phenols and their derivatives are important building blocks for a range of synthetic targets .
- Methods of Application : The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent. The reactions can be conducted on phenol, naphthol and biphenol substrates .
- Results or Outcomes : The reaction yields were greater than 86% on a gram scale .
Application 2: Preparation of 2-Bromo-4-Methylphenol
- Summary of the Application : A synthetic method utilizing the paracresol continuous bromination method to prepare 2-bromine-4-methylphenol .
- Methods of Application : The reaction material bromine and the paracresol are measured accurately according to the reaction and mixed evenly for being added to a reactor. The mixture is maintained in the reactor for a proper period of time for reaching the full reaction, then a reaction solution is transferred and separated to obtain the 2-bromine-4-methylphenol .
- Results or Outcomes : The 2-bromine-4-methylphenol generated by the method of the invention will not contact with the bromine, thereby greatly reducing the side reaction and improving the selectivity of monobromination, as well as reducing the reaction time and increasing the yield .
Application 3: Pharmaceutical Intermediate
- Summary of the Application : 2-Bromo-4-methylphenol is used as a pharmaceutical intermediate .
- Results or Outcomes : The specific outcomes would also depend on the particular pharmaceutical compound being synthesized .
Application 4: Wine Flavoring
- Summary of the Application : 2-Bromo-4-methylphenol is applied as a compound responsible for iodine off-flavor in wines .
- Results or Outcomes : The specific outcomes would also depend on the particular wine production process .
Application 5: Precursor in the Preparation of Analgesics and Sedatives
- Summary of the Application : 2-Bromo-4-methylphenol is used as a precursor in the preparation of analgesics and sedatives .
- Methods of Application : It can be utilized as an intermediate in the synthesis of benzodiazepines, a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .
- Results or Outcomes : The specific outcomes would depend on the particular pharmaceutical compound being synthesized .
Application 6: Physical and Chemical Property Data
- Summary of the Application : 2-Bromo-4-methylphenol is used in the study of its physical and chemical properties .
- Methods of Application : Specific methods of application would depend on the particular study being conducted .
- Results or Outcomes : The specific outcomes would also depend on the particular study being conducted .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIDYGLTAOZOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074574 | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylphenol | |
CAS RN |
6627-55-0 | |
| Record name | 2-Bromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6627-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-4-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7N9MXC7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



